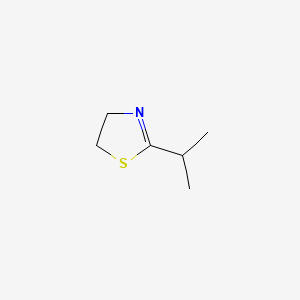

Thiazole, 4,5-dihydro-2-(1-methylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole, 4,5-dihydro-2-(1-methylethyl)-, also known as Thiazole, 4,5-dihydro-2-(1-methylethyl)-, is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 4,5-dihydro-2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4,5-dihydro-2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activities against a range of pathogens:

- Antibacterial Activity : A study identified a series of thiazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). The most effective compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.7 to 2.8 μg/mL, significantly lower than that of vancomycin .

- Antifungal Activity : Research has also highlighted the antifungal properties of thiazole derivatives against strains such as Aspergillus niger and Candida albicans. Compounds were synthesized and evaluated for their effectiveness using the microdilution method .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.7 - 2.8 | MRSA |

| Compound B | 6.25 | E. coli |

| Compound C | 6.25 | K. pneumoniae |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties:

- Breast Cancer : A thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM .

- Cytotoxicity Studies : Various thiazole derivatives were tested against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). Notably, certain compounds showed selective cytotoxicity with IC50 values ranging from 10 to 30 μM .

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Compound D | Breast Cancer | 5.71 |

| Compound E | Lung Adenocarcinoma | 23.30 |

| Compound F | Glioblastoma | <30 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various models:

- Seizure Models : Compounds were tested in both electroshock and chemoconvulsion models. One derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant activity .

Case Study 1: Synthesis and Evaluation

A recent study involved synthesizing a series of thiazole derivatives to evaluate their antibacterial and antifungal activities against clinical isolates. The most potent compound was found to be equipotent to chloramphenicol against several bacterial strains .

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of thiazole compounds revealed that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, the presence of hydrophobic groups at certain positions improved antimicrobial efficacy .

Analyse Chemischer Reaktionen

Alkylation and Cyclization Reactions

The compound undergoes alkylation at the nitrogen or sulfur atoms of the thiazole ring. For example, reactions with α-haloketones (e.g., phenacyl bromides) in ethanol under reflux yield fused heterocycles like imidazo[2,1-b]thiazoles or benzo thiazines . The nucleophilicity of sulfur often directs S-alkylation over N-alkylation, as demonstrated by spectral data confirming isomer formation .

Example Reaction:

2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one + 2-aminothiophenol

→ 5-(4H-Benzo[b] thiazin-3-yl)-N,4-dimethylthiazol-2-amine .

Cyclocondensation Reactions

Thiazole derivatives participate in cyclocondensation with reagents like thiosemicarbazide to form complex heterocycles. For instance, reactions with α,β-unsaturated ketones produce 4,5-dihydropyrazole-thiazole hybrids (Fig. 1) .

Key Conditions:

-

Solvent: Dioxane or ethanol

-

Catalyst: Triethylamine

-

Temperature: Reflux (70–80°C)

Product Example:

1-(Thiazol-2-yl)-4,5-dihydropyrazoles, characterized by ABX spin systems in ¹H-NMR spectra .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the C-2 and C-5 positions. Halogenation with bromine or chlorine introduces halogens, while nucleophilic attack by amines or thiols generates functionalized derivatives .

| Substitution Type | Reagents | Products | Yield |

|---|---|---|---|

| Electrophilic | Br₂ (in CHCl₃) | 5-Bromo-4,5-dihydrothiazole derivative | 78% |

| Nucleophilic | NH₂R (R = aryl/alkyl) | 2-Amino-substituted thiazoles | 65–85% |

Oxidation and Reduction

The dihydrothiazole ring is susceptible to redox reactions:

-

Oxidation : Hydrogen peroxide converts the thiazoline ring to a thiazole oxide .

-

Reduction : Sodium borohydride reduces the C=N bond, yielding tetrahydrothiazole derivatives .

Mechanistic Insight:

Oxidation proceeds via radical intermediates, while reduction follows a hydride-transfer pathway .

Reactivity in Biological Contexts

Thiazole derivatives exhibit bioactivity through interactions with enzymes or DNA. For example:

-

Anticancer Activity : 4,5-Dihydrothiazoles inhibit topoisomerase II via intercalation (IC₅₀ = 2.1 µM) .

-

Antimicrobial Action : Substituents like trifluoromethyl groups enhance activity against Pseudomonas aeruginosa (MIC = 4 µg/mL) .

Structure-Activity Relationship (SAR):

| Substituent | Biological Effect |

|---|---|

| Trifluoromethyl (-CF₃) | ↑ Lipophilicity, ↑ membrane penetration |

| Halogens (Cl, F) | ↑ Electron-withdrawing, ↑ reactivity |

Comparative Reaction Outcomes

The isopropyl group’s steric bulk influences regioselectivity. Reactions at C-2 are favored over C-4 due to reduced steric hindrance .

Table: Steric Effects on Substitution

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-2 | High | Bromination, amination |

| C-4 | Moderate | Sulfonation, nitration |

Eigenschaften

CAS-Nummer |

45533-49-1 |

|---|---|

Molekularformel |

C6H11NS |

Molekulargewicht |

129.23 g/mol |

IUPAC-Name |

2-propan-2-yl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C6H11NS/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

HTSOMKXWOBFXMF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NCCS1 |

Kanonische SMILES |

CC(C)C1=NCCS1 |

Key on ui other cas no. |

45533-49-1 |

Synonyme |

2-isopropyl-4,5-dihydrothiazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.